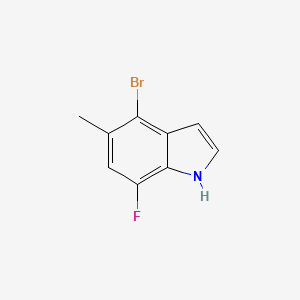

4-溴-7-氟-5-甲基-1H-吲哚

描述

4-Bromo-7-fluoro-5-methyl-1H-indole is a chemical compound with the molecular formula C9H7BrFN . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been found to be key intermediates for the preparation of biologically active compounds .

Molecular Structure Analysis

The molecular structure of 4-Bromo-7-fluoro-5-methyl-1H-indole consists of a bromine atom (Br), a fluorine atom (F), a methyl group (CH3), and an indole group (C8H5N). The average mass of the molecule is 228.061 Da, and the monoisotopic mass is 226.974579 Da .科学研究应用

抗菌和抗炎应用

来源于溴吲哚羰肼的杂环化合物,包括类似于4-溴-7-氟-5-甲基-1H-吲哚的修饰,已经合成并研究了它们的抗菌和抗炎活性。这些化合物显示出抑制各种细菌菌株生长和减轻炎症的有希望的结果,表明它们在新治疗剂的开发中具有潜在应用(Narayana et al., 2009)。

抗增殖活性

吲哚衍生物已被研究其对癌细胞系的抗增殖活性。研究表明,某些基于吲哚的化合物可以表现出中等到良好的抗增殖活性,暗示了它们在癌症治疗中的潜在用途(Narayana et al., 2009)。

光物理研究

从溴代脱氨基酸获得的荧光吲哚衍生物的光物理性质已被探索。这些研究揭示了这些化合物的荧光量子产率及其作为生物和化学分析荧光探针的潜力(Pereira et al., 2010)。

维甲酸代谢抑制

取代有氮杂基甲基或α-氮杂基苄基链的吲哚衍生物显示出对维甲酸代谢的抑制活性,这种机制可以在设计用于治疗与维甲酸失调相关疾病的新药物中加以利用(Le Borgne et al., 2003)。

催化活性和生物评价

镍铁氧体纳米颗粒催化了氟吲哚的噁唑-5(4H)-酮衍生物的合成,展示了它们的抗菌和抗氧化活性。这项研究突显了吲哚衍生物在新抗菌剂开发中的潜力(Rao et al., 2019)。

安全和危害

Safety data for 4-Bromo-7-fluoro-5-methyl-1H-indole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

4-Bromo-7-fluoro-5-methyl-1H-indole is a halogenated indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

生化分析

Biochemical Properties

4-Bromo-7-fluoro-5-methyl-1H-indole plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Bromo-7-fluoro-5-methyl-1H-indole, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes within cells.

Cellular Effects

4-Bromo-7-fluoro-5-methyl-1H-indole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can modulate cell signaling pathways by interacting with specific receptors and enzymes . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 4-Bromo-7-fluoro-5-methyl-1H-indole may impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 4-Bromo-7-fluoro-5-methyl-1H-indole involves its binding interactions with biomolecules. This compound can bind to specific receptors and enzymes, leading to changes in their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-7-fluoro-5-methyl-1H-indole can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to 4-Bromo-7-fluoro-5-methyl-1H-indole may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Bromo-7-fluoro-5-methyl-1H-indole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects . Studies have shown that indole derivatives can have threshold effects, where a certain dosage is required to achieve a significant biological response . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity.

Metabolic Pathways

4-Bromo-7-fluoro-5-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of 4-Bromo-7-fluoro-5-methyl-1H-indole within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . Studies have shown that indole derivatives can be transported across cell membranes via active and passive transport mechanisms . The distribution of 4-Bromo-7-fluoro-5-methyl-1H-indole within different cellular compartments can influence its overall biological effects.

Subcellular Localization

The subcellular localization of 4-Bromo-7-fluoro-5-methyl-1H-indole is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, mitochondria, and other organelles, where they can exert their biological effects . The precise localization of 4-Bromo-7-fluoro-5-methyl-1H-indole can determine its impact on cellular processes and functions.

属性

IUPAC Name |

4-bromo-7-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-7(11)9-6(8(5)10)2-3-12-9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNMGFNXEUPRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1Br)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

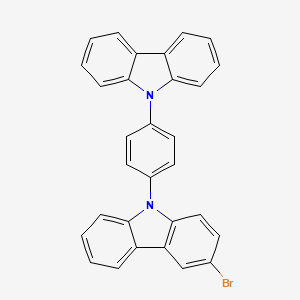

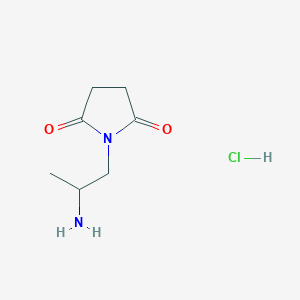

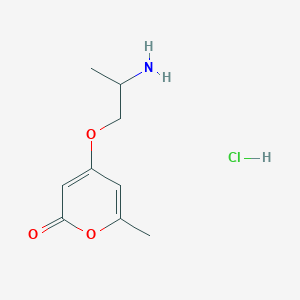

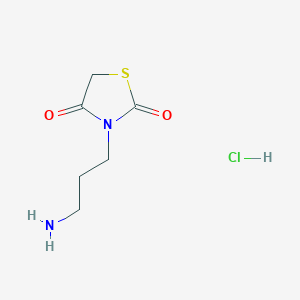

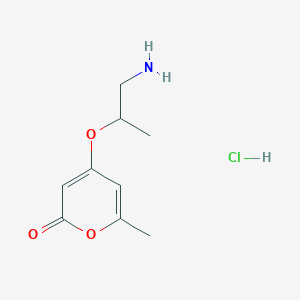

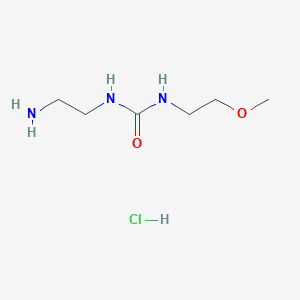

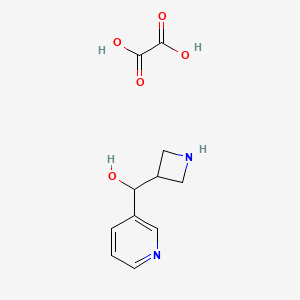

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)

![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)

![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)